molecular formula C14H8F2N2O2 B14099389 3-(2,5-difluorophenyl)quinazoline-2,4(1H,3H)-dione

3-(2,5-difluorophenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14099389
M. Wt: 274.22 g/mol
InChI Key: ZXIPUOOICYDBTM-UHFFFAOYSA-N
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Description

3-(2,5-Difluoro-phenyl)-1H-quinazoline-2,4-dione is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring and a quinazoline-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluoro-phenyl)-1H-quinazoline-2,4-dione typically involves the reaction of 2,5-difluoroaniline with phosgene or its derivatives to form the corresponding isocyanate. This intermediate is then reacted with anthranilic acid to yield the desired quinazoline-2,4-dione structure. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluoro-phenyl)-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl or aryl halides. The reactions are typically carried out under controlled temperatures and in the presence of appropriate catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline-2,4-dione derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinazoline compounds.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluoro-phenyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2,5-Difluoro-phenyl)-1H-quinazoline-2,4-dione include:

Uniqueness

3-(2,5-Difluoro-phenyl)-1H-quinazoline-2,4-dione is unique due to its quinazoline-2,4-dione core structure, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H8F2N2O2

Molecular Weight

274.22 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C14H8F2N2O2/c15-8-5-6-10(16)12(7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20)

InChI Key

ZXIPUOOICYDBTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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